3-Tert-butylpyrrolidine

Description

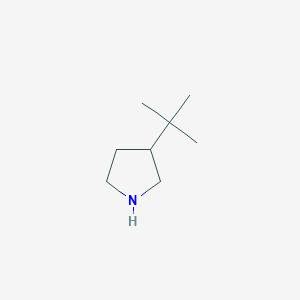

3-Tert-butylpyrrolidine is a pyrrolidine derivative featuring a tert-butyl substituent at the 3-position of the five-membered nitrogen-containing ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The tert-butyl group introduces steric bulk, which can enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name |

3-tert-butylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVHALAYUBESJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634970 | |

| Record name | 3-tert-Butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381665-66-3 | |

| Record name | 3-tert-Butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-tert-butyl-1-aminobutane under acidic conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups replacing the tert-butyl group.

Scientific Research Applications

3-Tert-butylpyrrolidine is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-tert-butylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butyl group’s position and adjacent functional groups critically differentiate 3-Tert-butylpyrrolidine from analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| This compound (hypothetical) | C₉H₁₇N | 141.24 | 3-position | Pyrrolidine core, tert-butyl |

| (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | C₁₇H₂₃ClN₂O₄ | 354.83 | 1-position | Carboxylate, pyridine, chloro |

| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | C₁₆H₂₄N₂O₃ | 292.37 | 1-position | Carboxylate, methoxy, pyridine |

| 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a) | C₂₄H₃₄N₄O₃ | 450.56 | 5-position (prolyl) | Pyridine, proline, propionyl |

Key Observations :

- Positional Isomerism : Unlike this compound, most analogs feature the tert-butyl group at the 1-position of pyrrolidine (e.g., carboxylate-protected derivatives) . This alters steric interactions and synthetic accessibility.

- Functional Complexity : Compounds like 13a integrate pyridine and proline moieties, expanding hydrogen-bonding and π-stacking capabilities compared to the simpler this compound .

- Molecular Weight : The tert-butyl group in this compound contributes to a lower molecular weight (141.24) versus analogs with additional substituents (e.g., 354.83 for the dicarboxylate derivative) .

Physicochemical and Pharmacological Properties

- Lipophilicity : The tert-butyl group in this compound likely increases logP compared to unsubstituted pyrrolidine, enhancing membrane permeability. Pyridine-containing analogs (e.g., 13a ) exhibit balanced hydrophilicity due to heteroaromatic rings .

- Metabolic Stability : Steric shielding by the tert-butyl group may reduce oxidative metabolism, a property leveraged in prodrug designs (e.g., tert-butyl carbamates in ) .

Commercial Availability and Cost

- This compound : Pricing data is unavailable in the evidence, but structurally related compounds (e.g., tert-butyl carbamates) range from $400–$4,800 per gram depending on purity and scale .

- Pyridine Derivatives : Compounds like (±)-trans-1-tert-butyl pyrrolidine dicarboxylate are sold at $400/g (1 g scale), reflecting the cost of multi-step syntheses and chiral resolution .

Biological Activity

Overview

3-Tert-butylpyrrolidine, with the molecular formula CHN, is a nitrogen-containing heterocyclic compound derived from pyrrolidine. Its unique structural feature is the tert-butyl group attached to the third carbon of the pyrrolidine ring, which significantly influences its biological and chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its ability to act as a ligand and modulate enzyme activity.

This compound functions primarily by interacting with specific molecular targets, such as enzymes and receptors. Its mechanism involves:

- Ligand Binding : The compound can bind to various enzymes or receptors, altering their activity and influencing biochemical pathways.

- Modulation of Pathways : By acting as a ligand, it can enhance or inhibit specific pathways, leading to therapeutic effects.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Enzyme Inhibition : It has been explored for its potential to inhibit certain enzymes, making it a candidate for drug development.

- Receptor Ligand : The compound has shown promise in binding to various receptors, including cannabinoid receptors, which are relevant in pain management and inflammation .

- Therapeutic Potential : Derivatives of this compound have exhibited anti-inflammatory and analgesic properties, indicating its utility in treating diseases such as cancer and neurological disorders .

Case Studies and Research Findings

- Enzyme Interaction Studies :

-

Pharmacological Applications :

- A study focusing on this compound-1-carbonyl chloride highlighted its role as a precursor in synthesizing pharmacologically active compounds. This compound was found to exhibit significant interaction with biological receptors, indicating potential therapeutic applications.

- Synthesis of Bioactive Compounds :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Pyrrolidine | Parent compound without tert-butyl group | Basic biological activity |

| N-Methylpyrrolidine | Methyl group attached to nitrogen | Increased receptor binding |

| 2-Tert-butylpyrrolidine | Tert-butyl group at second carbon | Different enzyme interaction profile |

| This compound-1-carbonyl chloride | Carbonyl chloride functional group | Enhanced reactivity and bioactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.